4-[(1-Methanesulfonylpiperidin-4-yl)methoxy]-6-phenylpyrimidine
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Overview
Description
4-[(1-Methanesulfonylpiperidin-4-yl)methoxy]-6-phenylpyrimidine is a chemical compound known for its significant biological activity.
Preparation Methods
The synthesis of 4-[(1-Methanesulfonylpiperidin-4-yl)methoxy]-6-phenylpyrimidine typically involves several steps:
Starting Materials: The synthesis begins with (1-methanesulfonylpiperidin-4-yl)methanol.
Reaction Conditions: The compound is synthesized through a series of reactions, including the use of molecular sieves and TPAP (tetrapropylammonium perruthenate) in dichloromethane (DCM) as a solvent.
Industrial Production: Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-[(1-Methanesulfonylpiperidin-4-yl)methoxy]-6-phenylpyrimidine undergoes various chemical reactions:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions: Reagents such as boron reagents for Suzuki–Miyaura coupling are often used.
Major Products: The major products depend on the specific reactions and conditions applied.
Scientific Research Applications
4-[(1-Methanesulfonylpiperidin-4-yl)methoxy]-6-phenylpyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-[(1-Methanesulfonylpiperidin-4-yl)methoxy]-6-phenylpyrimidine involves inhibition of cyclin-dependent kinases (CDKs). These enzymes are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells . The compound binds to the ATP-binding site of CDKs, preventing their activation and subsequent phosphorylation of target proteins .
Comparison with Similar Compounds
4-[(1-Methanesulfonylpiperidin-4-yl)methoxy]-6-phenylpyrimidine can be compared with other CDK inhibitors:
R547: A potent and selective CDK inhibitor with significant in vivo antitumor activity.
Flavopiridol: Another CDK inhibitor, but with a different chemical structure and mechanism of action.
Palbociclib: A selective inhibitor of CDK4 and CDK6, used in the treatment of breast cancer.
The uniqueness of this compound lies in its specific structure, which allows for selective inhibition of CDKs with high potency .
Properties
IUPAC Name |
4-[(1-methylsulfonylpiperidin-4-yl)methoxy]-6-phenylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O3S/c1-24(21,22)20-9-7-14(8-10-20)12-23-17-11-16(18-13-19-17)15-5-3-2-4-6-15/h2-6,11,13-14H,7-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGPXEQWOAMRNG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)COC2=NC=NC(=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.